

A Technical Guide to the Safe Handling and Use of 3-Pyridinecarboxaldehyde-d4

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Compound of Interest

Compound Name: 3-Pyridinecarboxaldehyde-d4

Cat. No.: B563423

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This document provides a comprehensive overview of the safety, handling, and relevant applications of **3-Pyridinecarboxaldehyde-d4**. Given the limited specific data for the deuterated compound, this guide leverages information from its non-deuterated analogue, 3-Pyridinecarboxaldehyde, with the understanding that their safety profiles are largely comparable. This guide is intended to support laboratory safety and experimental design.

Chemical and Physical Properties

3-Pyridinecarboxaldehyde-d4 is the deuterated form of 3-Pyridinecarboxaldehyde, a substituted pyridine that serves as a valuable intermediate in organic synthesis.^{[1][2]} The primary use of the deuterated form is as a tracer or an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.^[3]

Table 1: Physical and Chemical Properties

Property	3-Pyridinecarboxaldehyde-d4	3-Pyridinecarboxaldehyde
CAS Number	258854-80-7[4]	500-22-1[5]
Molecular Formula	C ₆ HD ₄ NO[4]	C ₆ H ₅ NO[5]
Molecular Weight	111.13 g/mol [6]	107.11 g/mol [7]
Appearance	Pale Yellow Oil[4]	Clear yellow to light brown liquid
Boiling Point	Not available	78-81 °C at 10 mmHg[2]
Melting Point	Not available	8 °C[8]
Density	Not available	1.141 g/mL at 20 °C[2]
Solubility	Soluble in Chloroform, Dichloromethane, DMSO[9]	Miscible with water[5]
Storage	2-8°C, under inert atmosphere, protected from air and light	2-8°C[10]

Safety and Handling

As a deuterated analogue, **3-Pyridinecarboxaldehyde-d4** is expected to have a similar hazard profile to its non-deuterated counterpart. The following information is based on the Material Safety Data Sheet (MSDS) for 3-Pyridinecarboxaldehyde.

Hazard Identification

Table 2: GHS Hazard Classifications

Hazard Class	Category	Hazard Statement
Flammable Liquids	3	H226: Flammable liquid and vapor[7]
Acute Toxicity, Oral	4	H302: Harmful if swallowed[7]
Skin Corrosion/Irritation	2	H315: Causes skin irritation[7]
Serious Eye Damage/Eye Irritation	1	H318: Causes serious eye damage[7]
Skin Sensitization	1	H317: May cause an allergic skin reaction[7]
Specific target organ toxicity — Single exposure	3	H335: May cause respiratory irritation[7]
Hazardous to the aquatic environment, long-term hazard	3	H412: Harmful to aquatic life with long lasting effects[5]

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential when handling **3-Pyridinecarboxaldehyde-d4** to minimize exposure and ensure laboratory safety.

Table 3: Recommended Personal Protective Equipment

Protection Type	Specification
Eye/Face Protection	Safety glasses with side-shields or chemical goggles.
Skin Protection	Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or other protective clothing.
Respiratory Protection	Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an organic vapor cartridge.

First Aid Measures

Table 4: First Aid Procedures

Exposure Route	First Aid Measures
Inhalation	Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact	Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Ingestion	Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire Fighting Measures

- **Extinguishing Media:** Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
- **Specific Hazards:** Flammable liquid and vapor. Vapors can travel to a source of ignition and flash back. Containers may explode when heated.
- **Protective Equipment:** Wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols and Applications

3-Pyridinecarboxaldehyde and its deuterated form are versatile reagents in organic synthesis.

[1][4] Below are detailed protocols for its use.

Synthesis of 4-oxo-4-(3-pyridyl)butyronitrile

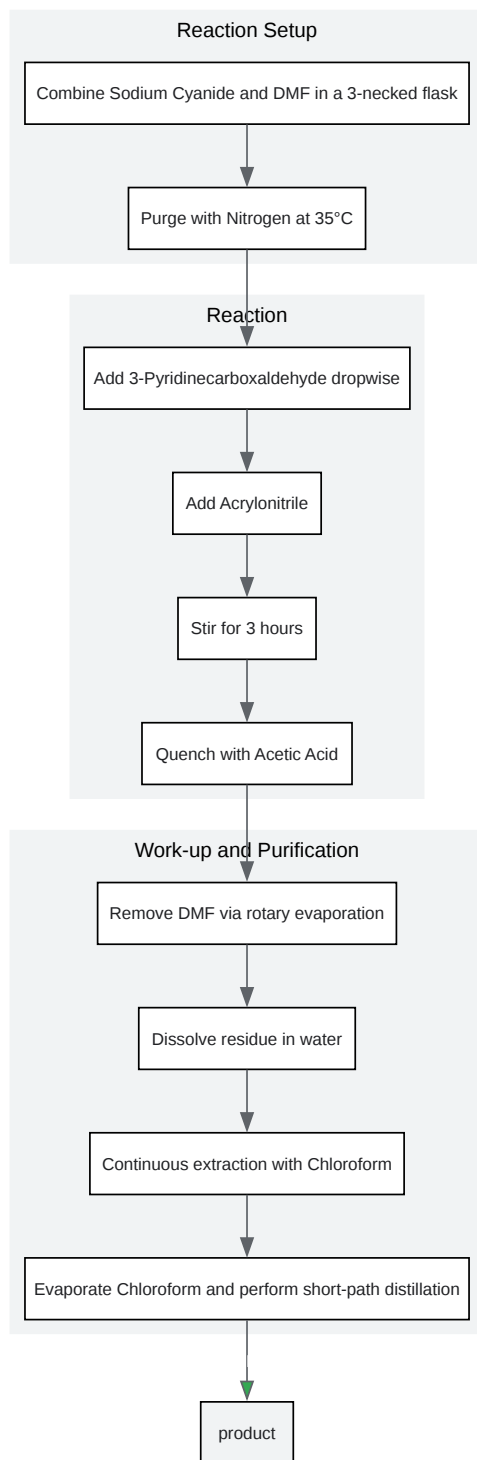
This protocol details the synthesis of 4-oxo-4-(3-pyridyl)butyronitrile from 3-Pyridinecarboxaldehyde and acrylonitrile, a reaction that demonstrates its utility as a building block in forming carbon-carbon bonds.[11]

Experimental Procedure:

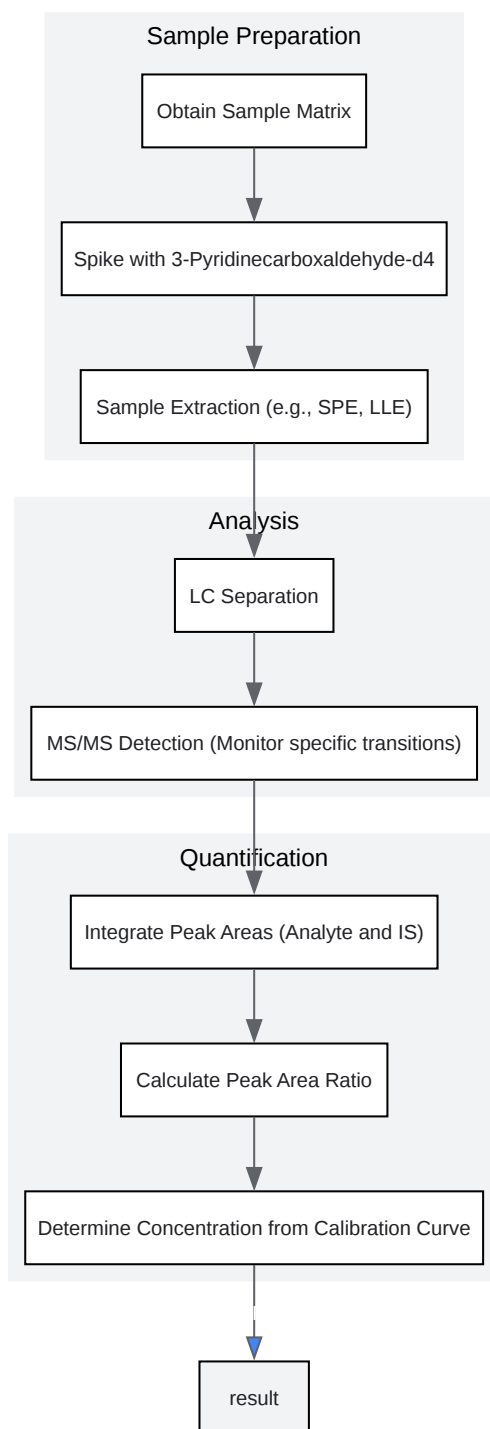
- **Reaction Setup:** In a 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser with a potassium hydroxide drying tube, and a pressure-equalizing dropping funnel with a nitrogen inlet, charge 4.9 g (0.18 mole) of finely ground sodium cyanide and 500 mL of dry N,N-dimethylformamide (DMF).
- **Initiation:** Immerse the flask in a water bath maintained at 35°C and begin stirring. Purge the apparatus with dry nitrogen.
- **Addition of 3-Pyridinecarboxaldehyde:** After 15 minutes, add 107.1 g (1.001 mole) of 3-Pyridinecarboxaldehyde dropwise over 30 minutes. The solution will become dark brown.
- **Addition of Acrylonitrile:** Stir the solution for another 30 minutes, then add 39.8 g (0.751 mole) of freshly distilled acrylonitrile over 1 hour. The solution will turn red-orange and become viscous.
- **Reaction and Quenching:** Stir the reaction mixture for 3 hours. Add 6.6 g (0.11 mole) of acetic acid and continue stirring for an additional 5 minutes.
- **Work-up:** Remove the solvent using a rotary evaporator. Dissolve the residue in 500 mL of water.
- **Extraction:** Continuously extract the aqueous solution with 500 mL of chloroform for 12 hours.
- **Purification:** Evaporate the chloroform under reduced pressure. Distill the residual liquid via a short-path distillation apparatus. The product will solidify in the condenser. The final product,

4-oxo-4-(3-pyridyl)butyronitrile, is obtained as a light yellow solid.

Workflow for the Synthesis of 4-oxo-4-(3-pyridyl)butyronitrile



General Workflow for using 3-Pyridinecarboxaldehyde-d4 as an Internal Standard

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